molecular formula C21H22BrN5O2S B2962850 6-bromo-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422288-05-9

6-bromo-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2962850
CAS No.: 422288-05-9
M. Wt: 488.4
InChI Key: JVDAHWMLZLAMIO-UHFFFAOYSA-N
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Description

6-bromo-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds.

Properties

IUPAC Name

6-bromo-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN5O2S/c22-15-6-7-17-16(14-15)20(29)27(21(30)24-17)9-3-5-19(28)26-12-10-25(11-13-26)18-4-1-2-8-23-18/h1-2,4,6-8,14H,3,5,9-13H2,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDAHWMLZLAMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable leaving group on the quinazolinone core.

    Bromination: The bromine atom can be introduced using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazolinone core is known for its biological activity, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine moiety may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share the quinazolinone core and exhibit similar biological activities.

    Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)butan-2-one share the piperazine moiety and are often used in pharmaceutical research.

Uniqueness

What sets 6-bromo-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is the combination of the quinazolinone core with the piperazine moiety and the presence of bromine and sulfur atoms. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
6-bromo-3-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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